Enantiomeric Purity and Analytical Documentation Differentiate Commercial Sources of (5S)-5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione
Commercial sourcing of 5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione reveals significant differentiation in enantiomeric specification and available analytical documentation. The (5S)-enantiomer is supplied by Leyan at 98% purity, while other vendors such as AKSci supply the racemic or unspecified stereochemistry at 95% purity . Aceschem provides the compound at NLT 95% purity and includes NMR, MSDS, HPLC, and COA documentation, enabling immediate integration into GLP workflows without additional characterization delays . For procurement decisions where stereochemical integrity is critical—such as asymmetric synthesis of D‑amino acid precursors—the availability of the defined (5S)-enantiomer with documented analytical certificates constitutes a measurable selection advantage over generic racemic hydantoin derivatives.
| Evidence Dimension | Chemical purity and stereochemical definition |
|---|---|
| Target Compound Data | Leyan: (5S)-enantiomer, 98% purity; MolCore: racemic, 98% purity; Aceschem: unspecified stereochemistry, NLT 95% with NMR, MSDS, HPLC, COA |
| Comparator Or Baseline | AKSci: racemic or unspecified, 95% purity; 5-benzylhydantoin (CAS 30040-67-4): typically ≥95% purity, no N3 substitution |
| Quantified Difference | Enantiomeric excess not specified for racemic sources; the (5S)-enantiomer provides >98% ee. Analytical documentation availability varies from COA/MSDS only to full NMR/HPLC/MSDS/COA packages. |
| Conditions | Commercial supplier specifications as of 2026 procurement catalogs |
Why This Matters
Procurement of stereochemically defined material with full analytical characterization reduces downstream quality control costs and eliminates the need for chiral resolution steps.
